molecular formula C14H14F3NO2 B8201538 Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone

Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone

Cat. No.: B8201538
M. Wt: 285.26 g/mol
InChI Key: GELLTHYKPXNHKA-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone is a synthetic organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethoxy group and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethoxy group contribute to its binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the vinyl group allows for further functionalization .

Properties

IUPAC Name

[4-ethenyl-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c1-2-10-5-6-11(12(9-10)20-14(15,16)17)13(19)18-7-3-4-8-18/h2,5-6,9H,1,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELLTHYKPXNHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)N2CCCC2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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